molecular formula C33H38BrOP B3371101 (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide CAS No. 62546-89-8

(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide

Cat. No.: B3371101
CAS No.: 62546-89-8
M. Wt: 561.5 g/mol
InChI Key: SBGJXXOQQZZMGU-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide is an organic compound with the molecular formula C33H38BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phosphonium group, potentially converting it to phosphine derivatives.

    Substitution: The bromide anion can be substituted with other nucleophiles, such as halides or alkoxides, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.

Major Products:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of the hydroxybenzyl group.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The hydroxybenzyl group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The triphenylphosphonium moiety allows the compound to penetrate cell membranes, potentially targeting mitochondrial pathways and influencing cellular energy production.

Comparison with Similar Compounds

  • (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide
  • Triphenylphosphine
  • (3,5-Di-tert-butyl-4-hydroxybenzaldehyde)
  • (3,5-Di-tert-butyl-4-hydroxybenzoic acid)

Comparison:

  • (3,5-Di-tert-butyl-4-hydroxybenzyl) bromide: Lacks the phosphonium group, making it less versatile in certain chemical reactions.
  • Triphenylphosphine: Does not possess the hydroxybenzyl group, limiting its antioxidant properties.
  • (3,5-Di-tert-butyl-4-hydroxybenzaldehyde): Contains an aldehyde group instead of the phosphonium group, altering its reactivity and applications.
  • (3,5-Di-tert-butyl-4-hydroxybenzoic acid): Features a carboxylic acid group, which changes its solubility and reactivity compared to the phosphonium bromide compound.

This detailed article provides a comprehensive overview of (3,5-Di-tert-butyl-4-hydroxybenzyl)triphenylphosphonium bromide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37OP.BrH/c1-32(2,3)29-22-25(23-30(31(29)34)33(4,5)6)24-35(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-23H,24H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJXXOQQZZMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62546-89-8
Record name NSC157371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-di-tert-Butyl-4-hydroxybenzyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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